molecular formula C19H20FN3O4S B4832410 N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Numéro de catalogue B4832410
Poids moléculaire: 405.4 g/mol
Clé InChI: HFRITZAGZPLOCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as AFM13, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer. It is a bispecific antibody that targets CD30, a protein that is overexpressed in Hodgkin lymphoma and other types of lymphomas, and CD16A, a protein expressed on natural killer (NK) cells.

Mécanisme D'action

N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide works by recruiting NK cells to the site of the tumor and activating them to kill cancer cells. The CD30-binding moiety of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide binds to CD30 on the surface of cancer cells, while the CD16A-binding moiety binds to CD16A on the surface of NK cells. This dual binding activates the NK cells to release cytotoxic granules and induce apoptosis in the cancer cells.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce NK cell-mediated killing of cancer cells, inhibit tumor growth, and prolong survival in mouse models of lymphoma. It has also been shown to enhance the activity of rituximab in vitro, suggesting that it may have potential as a combination therapy with other monoclonal antibodies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is its specificity for CD30-expressing cancer cells. This makes it a potentially effective treatment for Hodgkin lymphoma and other types of lymphomas that overexpress CD30. However, one limitation of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several future directions for the development of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide as a cancer therapy. One potential direction is the optimization of the CD16A-binding moiety to enhance NK cell activation and cytotoxicity. Another direction is the evaluation of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in combination with other monoclonal antibodies, such as rituximab or checkpoint inhibitors. Additionally, the safety and efficacy of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide will need to be evaluated in clinical trials to determine its potential as a cancer therapy.
In conclusion, N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a promising bispecific antibody drug candidate that has shown potential in preclinical studies for the treatment of Hodgkin lymphoma and other types of lymphomas. Its specificity for CD30-expressing cancer cells and ability to activate NK cells make it a potentially effective cancer therapy. However, further research is needed to optimize its efficacy and evaluate its safety in clinical trials.

Applications De Recherche Scientifique

N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied in preclinical models of lymphoma and other types of cancer. In vitro studies have shown that N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can induce NK cell-mediated killing of CD30-expressing cancer cells, both in the presence and absence of rituximab, a monoclonal antibody that targets CD20 on B cells. In vivo studies have demonstrated that N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can inhibit tumor growth and prolong survival in mouse models of Hodgkin lymphoma and diffuse large B-cell lymphoma.

Propriétés

IUPAC Name

2-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-3-11-21-19(25)16-9-4-5-10-17(16)22-18(24)13-23(28(2,26)27)15-8-6-7-14(20)12-15/h3-10,12H,1,11,13H2,2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRITZAGZPLOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.